

# Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 4,5-dimethyl-1H-imidazole-2-carbaldehyde

**Cat. No.:** B173152

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a combination of available data for closely related structural analogs to offer a robust predictive spectroscopic profile. This guide is intended to support research, development, and quality control activities involving this compound and its derivatives.

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **4,5-dimethyl-1H-imidazole-2-carbaldehyde** based on data from structurally similar compounds: imidazole-2-carbaldehyde, 4-methyl-1H-imidazole-5-carbaldehyde, and 4,5-dimethyl-1H-imidazole.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Predicted)
~9.7 - 9.9	Singlet	1H	Aldehyde proton (-CHO)
~12.0 - 13.0	Broad Singlet	1H	Imidazole N-H
~2.2 - 2.4	Singlet	3H	Methyl group at C4
~2.2 - 2.4	Singlet	3H	Methyl group at C5

Prediction is based on the known spectra of imidazole-2-carbaldehyde and other methylated imidazole aldehydes.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment (Predicted)
~180 - 185	Aldehyde Carbonyl (C=O)
~145 - 150	Imidazole C2
~135 - 140	Imidazole C4/C5
~125 - 130	Imidazole C4/C5
~10 - 15	Methyl Carbon (CH <sub>3</sub> )

Prediction is based on data for imidazole-2-carbaldehyde and 4,5-dimethyl-1H-imidazole.[\[1\]](#)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment (Predicted)
3200 - 3000	Broad	N-H stretch of imidazole
2950 - 2850	Medium	C-H stretch of methyl groups
2850 - 2750	Weak	C-H stretch of aldehyde
1680 - 1660	Strong	C=O stretch of aldehyde
1580 - 1450	Medium-Strong	C=C and C=N stretching of imidazole ring

Prediction is based on characteristic vibrational modes of imidazole and aldehyde functional groups.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

m/z	Interpretation (Predicted)
124	[M] <sup>+</sup> (Molecular Ion)
123	[M-H] <sup>+</sup>
95	[M-CHO] <sup>+</sup>
81	Fragmentation of imidazole ring

Prediction is based on the fragmentation pattern of 4,5-dimethyl-1H-imidazole and general principles of mass spectrometry.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, based on standard laboratory practices.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.
- Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of <sup>13</sup>C.
  - A wider spectral width is used to encompass the range of carbon chemical shifts.

## FT-IR Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

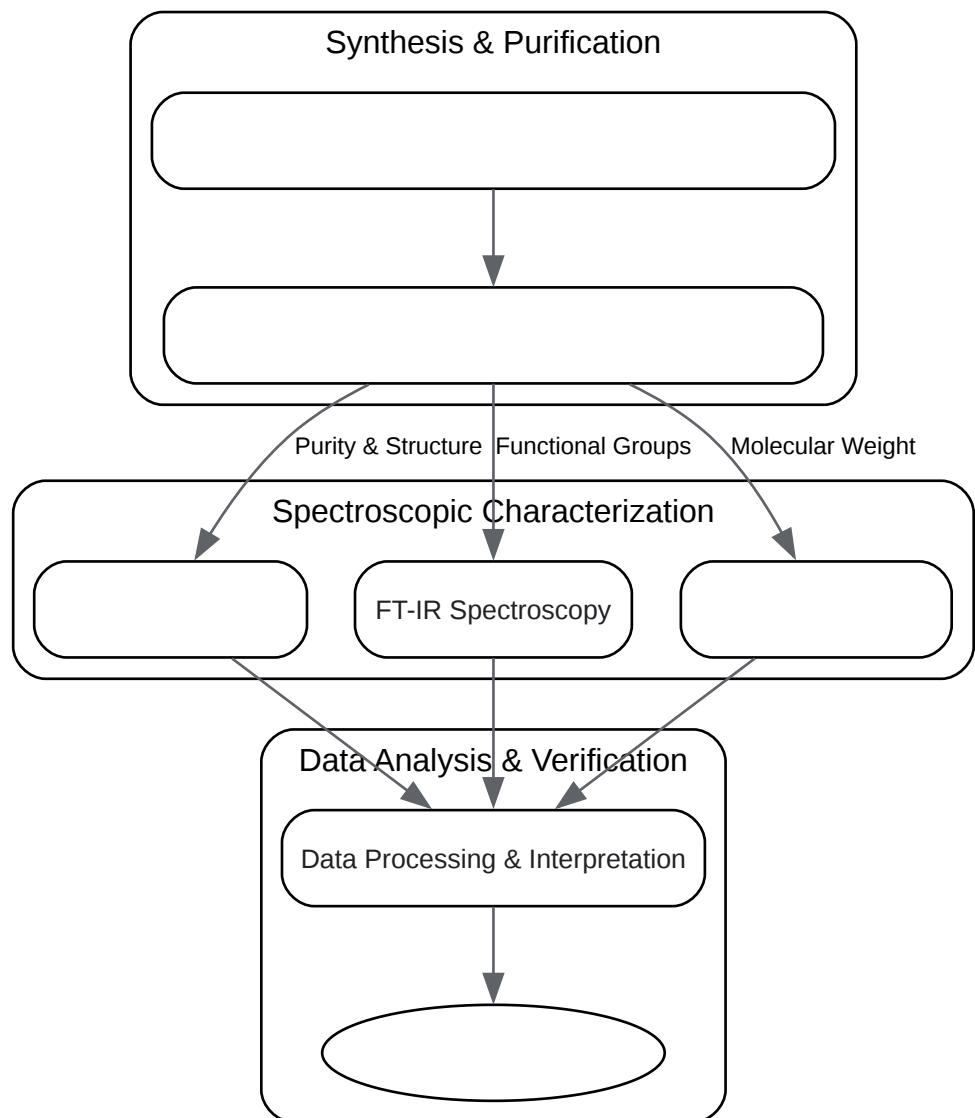
- Acquisition:
  - Record a background spectrum of the empty sample holder (or pure KBr pellet).
  - Record the sample spectrum.
  - The final spectrum is typically an average of 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:
  - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam.
  - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).

## Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **4,5-dimethyl-1H-imidazole-2-carbaldehyde**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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## References

- 1. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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